7-Chloro-3-methylbenzofuran-2-carbaldehyde
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Overview
Description
7-Chloro-3-methylbenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzofuran-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-3-methylbenzofuran.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylbenzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 7-Chloro-3-methylbenzofuran-2-carboxylic acid.
Reduction: 7-Chloro-3-methylbenzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-methylbenzofuran-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those with antimicrobial and anticancer properties.
Materials Science: Used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylbenzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methylbenzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
7-Chloro-3-methylbenzofuran-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
7-Chloro-3-methylbenzofuran-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
32565-19-8 |
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Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
7-chloro-3-methyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2/c1-6-7-3-2-4-8(11)10(7)13-9(6)5-12/h2-5H,1H3 |
InChI Key |
ANBDXMZWJRRYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C=O |
Origin of Product |
United States |
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